![molecular formula C8H5Cl2N3O2 B2576310 2,4-二氯-7-甲基-7H-吡咯并[2,3-d]嘧啶-6-羧酸 CAS No. 1638760-84-5](/img/structure/B2576310.png)

2,4-二氯-7-甲基-7H-吡咯并[2,3-d]嘧啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

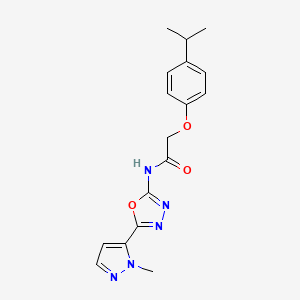

2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a biochemical reagent . It is a pale-yellow to yellow-brown solid . Its IUPAC name is 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid . The CAS Number is 1638760-84-5 .

Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis involves methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis

The InChI code for 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is 1S/C8H5Cl2N3O2/c1-13-4(7(14)15)2-3-5(9)11-8(10)12-6(3)13/h2H,1H3,(H,14,15) .Chemical Reactions Analysis

The compound has been used in organic synthesis . For example, it has been used as an intermediate in the synthesis of ribociclib .Physical And Chemical Properties Analysis

The molecular weight of the compound is 246.05 . It is stored in a refrigerator and shipped at room temperature .科学研究应用

抗癌研究

该化合物已被用于设计和合成新的吡咯并[2,3-d]嘧啶衍生物用于抗癌研究 . 这些衍生物对几种人类癌细胞系显示出有希望的结果,包括 MCF7、A549、HCT116、PC3、HePG2、PACA2 和 BJ1 . 一些化合物显示出显著的细胞毒性作用并诱导癌细胞凋亡死亡 .

分子对接研究

已经对这些衍生物进行了分子对接研究,以了解它们对抗凋亡蛋白的结合亲和力 . 这有助于在分子水平上了解这些化合物的作用机制 .

基因表达研究

这些衍生物已被用于研究参与癌症的各种基因的表达 . 它们已被发现上调 P53、BAX、DR4 和 DR5 等基因,并下调 Bcl2、Il-8 和 CDK4 等基因 .

细胞周期研究

这些衍生物已被用于研究癌细胞中的细胞周期动力学 . 已发现一些化合物会导致细胞周期在 G1/S 期停滞 .

多靶点激酶抑制剂

该化合物已被用于合成新的吡咯并[2,3-d]嘧啶衍生物,这些衍生物可作为多靶点激酶抑制剂 . 这些抑制剂对 EGFR、Her2、VEGFR2 和 CDK2 酶显示出有希望的结果 .

凋亡诱导剂

已发现这些衍生物中的某些会诱导癌细胞凋亡 . 它们已显示出增加 caspase-3 和 Bax 等促凋亡蛋白的活性,并降低抗凋亡蛋白 Bcl-2 的活性 .

安全和危害

作用机制

Target of Action

The compound “2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” belongs to the class of pyrrolopyrimidines. Compounds in this class often interact with kinases, which are key enzymes in signal transduction pathways .

Mode of Action

They bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity .

Biochemical Pathways

Kinase inhibitors can affect a wide range of pathways, including those involved in cell growth, differentiation, and apoptosis .

Pharmacokinetics

The solubility and permeability of a compound can greatly affect its bioavailability .

Result of Action

Kinase inhibitors can lead to the inhibition of cell growth and induction of apoptosis .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can affect the stability and activity of a compound .

生化分析

Biochemical Properties

Pyrrolo[2,3-d]pyrimidine derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein .

Cellular Effects

Related pyrrolo[2,3-d]pyrimidine derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some derivatives have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells .

Molecular Mechanism

Related compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O2/c1-13-4(7(14)15)2-3-5(9)11-8(10)12-6(3)13/h2H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOWDEPFBRPGDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1N=C(N=C2Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride](/img/structure/B2576229.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2576230.png)

![8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2576231.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2576235.png)

![Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2576241.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2576242.png)

![N-[(3,5-Difluorophenyl)methyl]-6-(4-fluorophenyl)-8-oxo-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2576243.png)

![N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2576247.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2576250.png)